3-(3-Methylidenepiperidine-1-carbonyl)pyridine
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Overview
Description
“3-(3-Methylidenepiperidine-1-carbonyl)pyridine” is a compound that contains a piperidine and a pyridine moiety . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis Analysis
Piperidines are synthesized through various intra- and intermolecular reactions . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Pyridine is produced industrially by the reaction of acrolein with ammonia .Molecular Structure Analysis
The piperidine ring is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Pyridine is a basic heterocyclic organic compound structurally related to benzene, with one methine group replaced by a nitrogen atom .Chemical Reactions Analysis
Piperidine derivatives undergo various chemical reactions, leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . Pyridine undergoes reactions such as the Knoevenagel Condensation .Physical and Chemical Properties Analysis
Piperidine is a vital fundament in the production of drugs. This nitrogen-bearing heterocyclic ring system and its byproducts show several essential features and are being utilized in different ways as anticancer, antimicrobial, analgesic, antiinflammatory, and antipsychotic agents .Scientific Research Applications
Spectroscopic Studies
NMR Spectroscopy :Research by Vögeli and Philipsborn (1973) analyzed carbon and proton NMR spectra of 3-hydroxypyridine and its derivatives, contributing to the understanding of pyridine's structural behavior in solution. This study is foundational for interpreting the structural nuances of pyridine derivatives, including compounds similar to 3-(3-Methylidenepiperidine-1-carbonyl)pyridine (Vögeli & Philipsborn, 1973).
Coordination Chemistry
Ligand Synthesis and Metal Coordination :Halcrow (2005) reviewed the synthesis of 2,6-di(pyrazol-1-yl)pyridine derivatives and their complex chemistry, highlighting their utility as versatile ligands. This research underscores the adaptability and potential applications of pyridine-based ligands in developing luminescent compounds and iron complexes with unique thermal and photochemical properties (Halcrow, 2005).
Synthetic Chemistry
Novel Synthesis Methods :Smaliy et al. (2011) proposed a novel method for synthesizing 3-(Pyrrolidin-1-yl)piperidine, highlighting the importance of developing efficient synthesis techniques for piperidine derivatives, which hold significant medicinal chemistry value. Such methodologies can be crucial for synthesizing structurally complex compounds like this compound (Smaliy et al., 2011).
Environmental Applications
Photocatalytic Degradation :Maillard-Dupuy et al. (1994) studied the TiO2 photocatalytic degradation of pyridine in water, demonstrating the potential of photocatalysis in removing hazardous compounds from water. This research is pertinent to understanding the environmental impact and degradation pathways of pyridine derivatives (Maillard-Dupuy et al., 1994).
Mechanism of Action
Target of Action
It is known that piperidine derivatives, which include 3-(3-methylidenepiperidine-1-carbonyl)pyridine, play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals , suggesting a wide range of potential targets.
Mode of Action
Piperidine derivatives are known to interact with their targets in various ways, leading to different therapeutic effects . For instance, piperine, another piperidine derivative, has been reported to reduce the severe impact of chronic pancreatitis through the inhibition of inflammation and fibrosis by downregulating TGF-ß/SMAD signaling .
Biochemical Pathways
Piperidine derivatives have been shown to regulate several crucial signaling pathways essential for the establishment of cancers such as stat-3, nf-κb, pi3k/aκt, jnk/p38-mapk, tgf-ß/smad, smac/diablo, p-iκb, etc .
Result of Action
Piperidine derivatives have been shown to have a wide variety of biological activities, including anticancer, antimicrobial, analgesic, anti-inflammatory, and antipsychotic effects .
Safety and Hazards
Future Directions
Piperidine derivatives are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . The development of clinically active drugs relies increasingly on the use of heterocyclic scaffolds, many of which contain nitrogen . Therefore, the future directions in the field of drug discovery involving “3-(3-Methylidenepiperidine-1-carbonyl)pyridine” could involve exploring its potential applications in these areas.
Properties
IUPAC Name |
(3-methylidenepiperidin-1-yl)-pyridin-3-ylmethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O/c1-10-4-3-7-14(9-10)12(15)11-5-2-6-13-8-11/h2,5-6,8H,1,3-4,7,9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKMSOBLFGLFLML-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1CCCN(C1)C(=O)C2=CN=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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